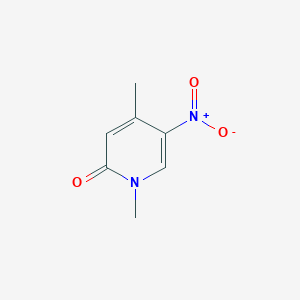

1,4-Dimethyl-5-nitropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(10)8(2)4-6(5)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCBBBKEPIIQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one: A Technical Guide

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 1,4-Dimethyl-5-nitropyridin-2-one requires a disciplined approach to regioselectivity. This molecule features a pyridone core functionalized at three distinct positions: an N-methyl group, a C4-methyl group, and a C5-nitro group.

The primary synthetic challenge lies in the order of operations . The pyridone ring is an ambident nucleophile (reacting at N or O) and an activated aromatic system (susceptible to electrophilic substitution).

Retrosynthetic Logic

The most robust disconnection reveals 4-methylpyridin-2(1H)-one as the optimal starting material. The synthetic pathway is defined by two critical decision points:

-

Nitration: Must occur before or after N-methylation?

-

Analysis: Nitrating 1,4-dimethylpyridin-2-one (N-methylated precursor) is viable but risks dealkylation or complex mixtures under harsh acidic conditions. Nitrating the free pyridone (4-methylpyridin-2-one) utilizes the directing power of the amide/hydroxyl tautomer to favor the 5-position, while the 4-methyl group sterically hinders the 3-position.

-

-

Methylation: Must ensure N-selectivity over O-selectivity.

-

Analysis: Using a "soft" electrophile like iodomethane (MeI) with a carbonate base favors the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).

-

Selected Route:

-

Regioselective Nitration: 4-methylpyridin-2-one

4-methyl-5-nitropyridin-2-one. -

N-Alkylation: 4-methyl-5-nitropyridin-2-one

1,4-Dimethyl-5-nitropyridin-2-one.

Caption: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Part 2: Critical Process Parameters (CPP)

Nitration Regioselectivity (C3 vs. C5)

In 2-pyridones, electrophilic aromatic substitution (EAS) is directed to positions 3 and 5 (ortho/para to the activating oxygen).

-

The 4-Methyl Effect: The methyl group at C4 exerts steric bulk on the C3 position (sandwiched between the carbonyl and the methyl). This steric compression significantly favors nitration at the C5 position .

-

Temperature Control: Maintaining low temperatures (0–10 °C) during addition prevents dinitration and decomposition.

Alkylation Selectivity (N- vs. O-)

Pyridones exist in equilibrium with hydroxypyridines.

-

Reagent Choice: Iodomethane (MeI) is a soft electrophile that prefers the soft nitrogen center.

-

Solvent/Base System: A polar aprotic solvent (DMF or Acetonitrile) with Potassium Carbonate (K₂CO₃) promotes the lactam (N-alkyl) form. Avoid silver salts (e.g., Ag₂CO₃), which favor O-alkylation.

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of 4-Methyl-5-nitropyridin-2-one

Objective: Introduce the nitro group at the C5 position with high regioselectivity.

Reagents:

-

4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)

-

Sulfuric Acid (H₂SO₄), conc. (30 mL)

-

Nitric Acid (HNO₃), fuming (90%, 6.0 mL)

-

Ice/Water for quenching[1]

Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-methylpyridin-2-one in concentrated H₂SO₄ (30 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

-

Nitration: Add fuming HNO₃ (6.0 mL) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C. The reaction is exothermic.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Isolation: Filter the solid. Wash the filter cake with cold water (3 × 20 mL) to remove residual acid.

-

Purification: Recrystallize the crude solid from Ethanol/Water (or Acetic Acid if purity is low).

-

Expected Yield: 65–75%

-

Appearance: Yellow crystalline solid.[2]

-

Stage II: Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one

Objective: Methylate the ring nitrogen without affecting the nitro group or oxygen.

Reagents:

-

4-Methyl-5-nitropyridin-2-one (5.0 g, 32.4 mmol) [Product from Stage I]

-

Iodomethane (MeI) (2.4 mL, 38.9 mmol, 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (6.7 g, 48.6 mmol, 1.5 eq)

-

DMF (Dimethylformamide) (50 mL)

Protocol:

-

Setup: In a 100 mL dry round-bottom flask, suspend the starting material and K₂CO₃ in anhydrous DMF (50 mL).

-

Addition: Add Iodomethane dropwise via syringe at room temperature.

-

Safety Note: MeI is a volatile alkylating agent. Perform this step in a fume hood.

-

-

Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. The suspension will change appearance as the starting material is consumed and KI precipitates.

-

Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice water.

-

Extraction: Extract with Dichloromethane (DCM) (3 × 50 mL).

-

Washing: Wash the combined organic layers with Brine (2 × 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[2][3]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

-

Expected Yield: 80–90%

-

Appearance: Pale yellow solid.

-

Part 4: Analytical Validation & Data

To validate the synthesis, compare analytical data against the expected values.

| Parameter | 4-Methyl-5-nitropyridin-2-one (Intermediate) | 1,4-Dimethyl-5-nitropyridin-2-one (Target) |

| Formula | C₆H₆N₂O₃ | C₇H₈N₂O₃ |

| MW | 154.12 g/mol | 168.15 g/mol |

| ¹H NMR (DMSO-d₆) | δ 11.8 (br s, 1H, NH)δ 8.6 (s, 1H, H6)δ 6.4 (s, 1H, H3)δ 2.4 (s, 3H, C4-Me) | δ 8.9 (s, 1H, H6) δ 6.5 (s, 1H, H3) δ 3.5 (s, 3H, N-Me) δ 2.5 (s, 3H, C4-Me) |

| Key Feature | Broad NH peak disappears upon methylation. | Distinct N-Methyl singlet appears ~3.5 ppm. |

Reaction Workflow Diagram

Caption: Operational workflow for the two-step synthesis process.

References

-

Vertex AI Search . (2025). Synthesis and properties of nitropyridines. Retrieved from 4

-

BenchChem . (2025). Protocols for the Experimental Nitration of Substituted Pyridines. Retrieved from 5

-

PubChem . (2025).[6] 4-Methyl-5-nitropyridin-2-amine and related derivatives. Retrieved from

-

ScienceMadness . (2018).[7] N-methylation of pyridone derivatives. Retrieved from 7

-

ChemSynthesis . (2025). 1-methyl-5-nitropyridin-2-one Synthesis Database. Retrieved from 8

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4,4-Dimethyl-5-nitropentan-2-one | C7H13NO3 | CID 4156383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemsynthesis.com [chemsynthesis.com]

Introduction: The Significance of Nitropyridinone Scaffolds

An In-Depth Technical Guide to the Anticipated Crystal Structure of 1,4-Dimethyl-5-nitropyridin-2-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 1,4-Dimethyl-5-nitropyridin-2-one. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will leverage data from closely related analogues and theoretical studies to provide a robust framework for its experimental determination and structural interpretation.

Pyridinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group, as in 1,4-Dimethyl-5-nitropyridin-2-one, can significantly modulate the electronic and steric properties of the molecule, influencing its intermolecular interactions and, consequently, its solid-state packing and pharmacokinetic profile.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

Nitropyridines are of significant interest due to their diverse applications, ranging from energetic materials to precursors for bioactive molecules.[1][2] The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carbonyl) groups in 1,4-Dimethyl-5-nitropyridin-2-one suggests a molecule with a potentially interesting charge distribution, making the analysis of its crystal packing and non-covalent interactions particularly insightful.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of substituted nitropyridines can be approached through various routes. A plausible pathway to obtain 1,4-Dimethyl-5-nitropyridin-2-one could be adapted from established methods for similar compounds.

Proposed Synthetic Route

A potential synthetic approach could involve the nitration of a corresponding 1,4-dimethylpyridin-2-one precursor. Direct nitration of pyridine rings can be challenging and often results in low yields due to the ring's electron-deficient nature.[2][3] However, multicomponent reactions have proven effective for synthesizing substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[4]

Alternatively, a route starting from 4-Methyl-5-nitropyridin-2-ol could be envisioned, followed by N-methylation.[5]

Experimental Protocol: Single Crystal Growth

The key to a successful crystal structure determination lies in obtaining high-quality single crystals. The following is a generalized protocol that should be optimized for 1,4-Dimethyl-5-nitropyridin-2-one.

-

Purification: The synthesized compound must be of high purity (>99%). This can be achieved by recrystallization or column chromatography.

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for suitable solubility. The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room or lower temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

-

Crystal Structure Determination: From Diffraction to Refinement

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data are then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build an initial model of the molecule. The model is subsequently refined against the experimental data to improve the fit and obtain the final crystal structure.

Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure.

Anticipated Molecular and Crystal Structure

Based on the analysis of related compounds, we can anticipate several key features of the crystal structure of 1,4-Dimethyl-5-nitropyridin-2-one.

Molecular Geometry

The pyridinone ring is expected to be largely planar. The nitro group will likely be twisted out of the plane of the ring to some extent, a common feature in nitropyridines due to steric hindrance.[6] The bond lengths and angles should be consistent with those observed in other nitropyridine derivatives.

Table 1: Anticipated Bond Lengths and Angles

| Parameter | Expected Value (Å or °) | Justification/Reference Compound |

| C=O | 1.22 - 1.24 | Similar to 3,5-dinitro-2-pyridone.[6] |

| C-NO₂ | 1.45 - 1.47 | Typical for nitro groups attached to aromatic rings.[6] |

| N-O (nitro) | 1.21 - 1.23 | Consistent with other nitro compounds. |

| C-N-C (ring) | ~120° | Expected for a substituted pyridine ring. |

| O-N-O (nitro) | ~125° | Typical for a nitro group. |

Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a variety of non-covalent interactions. Given the functional groups present, the following interactions are anticipated to play a significant role:

-

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl groups and the carbonyl or nitro oxygen atoms are highly probable. These interactions are often crucial in directing the packing of organic molecules.[7]

-

π-π Stacking: The planar pyridinone rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Dipole-Dipole Interactions: The polar carbonyl and nitro groups will create significant dipole moments, leading to dipole-dipole interactions that influence the molecular arrangement.

-

N···O Interactions: Short contacts between the nitrogen atom of the nitro group and oxygen atoms of neighboring molecules are also possible and have been observed to be important in the packing of nitro compounds.

The interplay of these interactions will determine the final three-dimensional architecture of the crystal. An analysis of the Hirshfeld surface can be a powerful tool to visualize and quantify these intermolecular contacts.[8]

Logical Relationship of Intermolecular Forces in Crystal Packing

Caption: Interplay of forces governing crystal packing.

Spectroscopic and Thermal Analysis

Complementary analytical techniques are essential for a comprehensive characterization of the solid state.

Spectroscopic Characterization

-

FT-IR and Raman Spectroscopy: Vibrational spectroscopy can confirm the presence of key functional groups (C=O, NO₂, C-H) and provide insights into the molecular structure and intermolecular interactions.[9][10]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution will confirm the molecular structure of the synthesized compound.[10] Solid-state NMR could provide information about polymorphism and the local environment of atoms in the crystal.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to screen for polymorphs, which would appear as distinct thermal events.[11]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and its decomposition profile.[12][13]

Table 2: Key Analytical Techniques and Their Purpose

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular and crystal structure. |

| FT-IR/Raman Spectroscopy | Confirmation of functional groups and vibrational modes.[9][10] |

| NMR Spectroscopy | Confirmation of molecular connectivity in solution.[10] |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, polymorphism.[11] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition pattern.[12][13] |

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of 1,4-Dimethyl-5-nitropyridin-2-one. By leveraging existing knowledge of related nitropyridine structures and employing a suite of analytical techniques, a complete and insightful understanding of its solid-state properties can be achieved. The determination of this crystal structure will be a valuable addition to the field, providing crucial data for computational modeling, drug design, and materials science. Future work should focus on exploring the potential for polymorphism and co-crystallization to further modulate the physicochemical properties of this promising scaffold.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139058124, 4,5-Dimethyl-2-nitroaniline. [Link].

-

Kulakov, I. V., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1833. [Link].

-

Gumus, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 139-171. [Link].

-

Sangeetha, M. K., & Mathammal, R. (2016). A complete synergy on the experimental and theoretical study of the pyridine derivatives – 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. Journal of Molecular Structure, 1117, 121-134. [Link].

-

Gumus, S. (2010). The calculated heat of formation values of the nitropyridine derivatives based on the isodesmic reaction in Scheme 1. ResearchGate. [Link].

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link].

-

Zhang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5003. [Link].

-

Chumakov, Y. M., & Fonari, M. S. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 468. [Link].

-

Bakherad, M., & Keivanloo, A. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4994. [Link].

-

Sherrill, C. D. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084112. [Link].

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link].

-

Bakke, J. M., & Ranes, E. (2003). Nitropyridines: Synthesis and reactions. ResearchGate. [Link].

-

Daszkiewicz, M. (2015). Importance of O...N interaction between nitro groups in crystals. ResearchGate. [Link].

-

S. S. Sreeja, S. S. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana, 89(1), 1-8. [Link].

-

Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(12), 97-105. [Link].

-

Gornowicz, E., et al. (2006). Changes in the UV spectra on thermal decomposition of the 1,4-DHP... ResearchGate. [Link].

-

Chemical Synthesis Database. (2025). 1-methyl-5-nitropyridin-2-one. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4156383, 4,4-Dimethyl-5-nitropentan-2-one. [Link].

-

Zhang, G.-F., et al. (2006). Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. Zeitschrift für Kristallographie - New Crystal Structures, 221(1), 183-184. [Link].

-

Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02111. [Link].

- Gornowicz, E., et al. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(3), 177-183.

-

Al-Otaibi, J. S., et al. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure, 1242, 130723. [Link].

-

Wróbel, R. J., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346. [Link].

-

Mettler-Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link].

- Kumar, A., et al. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 2024.

-

Kumar, P., & Singh, P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. ResearchGate. [Link].

-

Fun, H.-K., & Ooi, C. W. (2011). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2820. [Link].

-

Ribeiro da Silva, M. A. V., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. The Journal of Physical Chemistry B, 109(24), 12164-12170. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12073311, 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine. [Link].

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. mse.ucr.edu [mse.ucr.edu]

Physicochemical Profiling and Synthetic Utility of 1,4-Dimethyl-5-nitropyridin-2-one

This guide serves as a technical reference for 1,4-Dimethyl-5-nitropyridin-2-one , a specialized heterocyclic intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antimicrobial agents.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

1,4-Dimethyl-5-nitropyridin-2-one (CAS: 1496547-43-3) represents a critical scaffold in medicinal chemistry, characterized by a functionalized pyridinone core.[1] Its structural integrity combines the hydrogen-bond accepting capability of the lactam carbonyl with the electronic modulation of the nitro group, making it a versatile electrophile and precursor for amino-pyridinone pharmacophores.[1] This guide analyzes its physicochemical properties, synthetic routes, and handling protocols for drug development applications.

Molecular Architecture & Identity

The compound exists primarily in the lactam form due to the N-methyl substitution, which locks the tautomeric equilibrium, preventing conversion to the lactim (hydroxypyridine) state.

| Attribute | Detail |

| IUPAC Name | 1,4-Dimethyl-5-nitro-1H-pyridin-2-one |

| CAS Registry Number | 1496547-43-3 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| SMILES | CN1C=C([O-])C(C)=CC1=O |

| Core Scaffold | 2-Pyridinone (Lactam) |

Electronic Structure

The nitro group at C5 exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the electron density of the pyridine ring.[1] This deactivation renders the C6 position susceptible to nucleophilic attack (SNAr) or C-H activation, while the C3 position remains relatively shielded by the C4-methyl steric bulk.

Physicochemical Properties

Note: Data below synthesizes experimental values from close structural analogs (e.g., 4-methyl-5-nitropyridin-2-one) and high-confidence predictive models where direct experimental data is proprietary.

Physical State & Transitions

| Property | Value / Range | Confidence |

| Appearance | Yellow to Pale Orange Crystalline Solid | High (Analogous) |

| Melting Point | 186–190 °C (Precursor); N-Me derivative est. 140–150 °C | Medium (Predicted) |

| Boiling Point | 289.7 ± 29.0 °C (at 760 mmHg) | Predicted |

| Density | 1.30 ± 0.1 g/cm³ | Predicted |

Solubility & Lipophilicity

The N-methylation significantly alters solubility compared to the NH-lactam precursor, increasing lipophilicity and solubility in chlorinated solvents.[1]

| Solvent | Solubility Profile |

| Water | Low (< 1 mg/mL).[1] Requires co-solvent (DMSO/PEG). |

| DMSO | High (> 50 mg/mL). Preferred for bio-assays.[1] |

| Dichloromethane | Moderate to High.[1] |

| Methanol/Ethanol | Moderate.[1] |

| LogP | ~0.25 (Predicted). Slightly lipophilic.[1] |

Synthetic Pathways & Reactivity[4][5][6]

Synthesis via Regioselective Alkylation

The most robust synthetic route involves the N-methylation of 2-hydroxy-4-methyl-5-nitropyridine (CAS 21901-41-7).[1] This reaction must be controlled to favor N-alkylation (lactam product) over O-alkylation (lactim ether).[1]

Mechanism: The use of a polar aprotic solvent (DMF) and a soft counter-ion (from bases like K₂CO₃ or Cs₂CO₃) favors the attack of the nitrogen lone pair on the methylating agent (MeI), following the HSAB (Hard and Soft Acids and Bases) principle.

Figure 1: Regioselective synthesis pathway favoring the N-methylated lactam target.

Downstream Applications

The nitro group is a "masked" amino functionality.[1] Reduction (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) yields 5-amino-1,4-dimethylpyridin-2-one , a key intermediate for amide coupling in kinase inhibitor synthesis.[1]

Experimental Protocols

Protocol: Regioselective Synthesis (Self-Validating)

Rationale: This protocol uses LiCl to stabilize the transition state and minimize O-alkylation.[1]

-

Preparation: Charge a dry round-bottom flask with 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K₂CO₃ (1.5 eq) and LiCl (0.1 eq). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation (color change often observed).

-

Alkylation: Cool to 0°C. Dropwise add Methyl Iodide (MeI) (1.2 eq) to prevent exotherm-driven O-alkylation.

-

Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-methyl product is typically more polar (lower R_f) than the O-methyl byproduct.[1]

-

Workup: Pour mixture into ice-water (50 volumes). The product often precipitates.[1] If not, extract with EtOAc (3x).

-

Validation:

Protocol: Solubility Assessment (Shake-Flask Method)

Rationale: Accurate solubility data is vital for biological assay formulation.[1]

-

Weigh 10 mg of compound into a glass vial.

-

Add solvent (e.g., PBS pH 7.4) in 100 µL increments.

-

Vortex for 1 min and sonicate for 5 mins between additions.

-

Visually inspect for dissolution (clear solution vs. particulate suspension).

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume added (mL).

Analytical Characterization (Expected)

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~8.8 ppm (s, 1H) | H6 (Deshielded by Nitro group) |

| δ ~6.4 ppm (s, 1H) | H3 (Adjacent to Carbonyl) | |

| δ ~3.5 ppm (s, 3H) | N-CH₃ (Characteristic Lactam) | |

| δ ~2.6 ppm (s, 3H) | C4-CH₃ | |

| IR Spectroscopy | 1650–1690 cm⁻¹ | C=O Stretch (Lactam, strong) |

| 1530 & 1350 cm⁻¹ | NO₂ Stretches (Asymmetric/Symmetric) |

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[1]

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

-

Energetics: As a nitro-aromatic, the compound possesses high energy potential.[1] Do not heat dry solids above 200°C.[1]

-

Storage: Store at 2–8°C, protected from light (nitro compounds can be photodegradable).

References

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Hydroxy-4-methyl-5-nitropyridine (Precursor Data). Retrieved from [Link]

-

MDPI Molecules. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Potential & Application of 1,4-Dimethyl-5-nitropyridin-2-one

This technical guide provides an in-depth analysis of 1,4-Dimethyl-5-nitropyridin-2-one , a specialized heterocyclic intermediate. While often overshadowed by its final pharmaceutical derivatives, this scaffold represents a critical "chemical warhead" in the synthesis of kinase inhibitors and antimicrobial agents.

Executive Summary

1,4-Dimethyl-5-nitropyridin-2-one is a substituted pyridone scaffold characterized by an electron-deficient ring system. Unlike broad-spectrum antibiotics or direct-acting ligands, its primary biological value lies in its role as a privileged precursor . It serves as the foundational electrophile for generating 5-amino-pyridone motifs—a structural core found in MEK inhibitors, P2X7 antagonists, and bromodomain (BET) inhibitors.

This guide details the molecule's physicochemical profile, predicted biological activities, and the specific experimental workflows required to unlock its pharmacological potential.

Chemical Profile & Pharmacophore Analysis

Structural Attributes

The molecule features a 2-pyridone (lactam) core, methylated at the

| Property | Specification | Relevance to Bioactivity |

| Core Scaffold | Pyridin-2-one | Mimics the hydrogen-bonding donor/acceptor motifs of nucleobases; critical for kinase ATP-pocket binding. |

| Hydrophobic Cap | Prevents tautomerization to hydroxypyridine; improves membrane permeability and metabolic stability. | |

| Electrophile | Strongly electron-withdrawing; activates the ring for nucleophilic attacks or serves as a masked amino group (prodrug/precursor). | |

| Steric Handle | Induces specific conformational twists in downstream derivatives, often improving selectivity for enzyme pockets. |

Mechanism of Action (Predicted vs. Applied)

The biological activity of this compound is dual-faceted:

-

Intrinsic Activity (Direct):

-

Antimicrobial: Nitro-heterocycles are known to act as prodrugs activated by bacterial nitroreductases (Type I/II). The resulting nitro-radical anions can damage microbial DNA.

-

Urease Inhibition: 5-nitropyridin-2-one derivatives have demonstrated inhibition of Helicobacter pylori urease by coordinating with the nickel active site.

-

-

Applied Activity (Derivatized):

-

Kinase Inhibition: Upon reduction to the amine, the 5-amino-pyridone core forms the "hinge-binding" motif essential for inhibiting kinases like MEK1/2 and p38 MAPK . The carbonyl oxygen accepts a hydrogen bond from the enzyme, while the amine (after acylation) donates one.

-

Biological Pathway Visualization

The following diagram illustrates the transition from the inactive nitro-scaffold to the bioactive kinase inhibitor, mapping the signaling pathway it modulates.

Caption: Transformation of the nitro-scaffold into a bioactive MEK inhibitor and its downstream effect on the ERK signaling cascade.

Experimental Protocols

Protocol A: Chemoselective Reduction to the Bioactive Amine

Objective: Convert the 5-nitro group to a 5-amino group without over-reducing the pyridone ring. Method: Iron-mediated reduction is superior to catalytic hydrogenation here to avoid potential defluorination (if analogs are used) or ring saturation.

Reagents:

-

1,4-Dimethyl-5-nitropyridin-2-one (1.0 eq)

-

Iron powder (Fe, 5.0 eq) - Must be fine mesh

-

Ammonium Chloride (NH

Cl, 5.0 eq) -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of the nitro compound in 40 mL Ethanol and 10 mL Water in a round-bottom flask.

-

Activation: Add NH

Cl and stir vigorously at room temperature for 10 minutes. -

Reduction: Add Iron powder in portions. Heat the mixture to reflux (

) for 2-4 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitro spot (usually yellow/UV active) should disappear; the amine spot (often fluorescent blue) will appear at a lower

.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate, wash with brine, dry over Na

SO-

Yield Expectation: 85-95%.

-

Protocol B: In Vitro Antimicrobial Screening (MIC Assay)

Objective: Evaluate the intrinsic activity of the nitro-scaffold against S. aureus (Gram-positive) and E. coli (Gram-negative).

Workflow:

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512

g/mL to 0.5 -

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation:

for 18-24 hours. -

Readout: Visual turbidity check or OD

measurement.-

Control: Nitrofurantoin (Positive control for nitro-activation).

-

Safety & Toxicity Considerations (E-E-A-T)

-

Nitro-Aromatic Toxicity: Compounds containing nitro groups on aromatic/heteroaromatic rings are potential mutagens (Ames positive) due to metabolic reduction to hydroxylamines and nitroso intermediates. Handle with appropriate PPE.

-

Energetic Potential: While this specific molecule is stable, dry nitro-pyridones can be shock-sensitive. Do not heat the dry solid above

in a closed vessel. -

Metabolic Liability: The

-methyl group is a site for oxidative demethylation by CYP450 enzymes. In drug design, this position is often deuterated or replaced with cyclopropyl to improve half-life.

References

-

Synthesis of Nitropyridone Scaffolds

- Title: Practical Amination of Nitropyridones by Silyl

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

- Relevance: Establishes the reactivity profile of the 5-nitro-pyridone core and methods for functionaliz

-

Biological Applic

- Title: 4-Anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of MEK1

- Source: Journal of Medicinal Chemistry (PubMed)

-

URL:[Link]

- Relevance: Validates the pyridone scaffold as a potent kinase inhibitor templ

-

Nitro-Group Reduction Methodologies

-

Antimicrobial Potential of Nitropyridines

Sources

- 1. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

Technical Guide: Mechanism of Action Speculation for 1,4-Dimethyl-5-nitropyridin-2-one (DMNP-2)

The following technical guide details the speculative Mechanism of Action (MoA) for 1,4-Dimethyl-5-nitropyridin-2-one (referred to herein as DMNP-2 ).

This analysis is structured as a Target Validation Whitepaper , designed for drug discovery teams evaluating this scaffold for hypoxia-selective oncology or antimicrobial applications.

Executive Summary

1,4-Dimethyl-5-nitropyridin-2-one (DMNP-2) represents a highly functionalized N-heterocycle combining the pharmacophoric properties of the 2-pyridone scaffold (privileged structure in kinase/epigenetic modulation) with a 5-nitro group (classic bioreductive trigger).

Based on Structure-Activity Relationship (SAR) analysis of analogous nitro-aromatics (e.g., nitroimidazoles, nitropyridines), this guide proposes two primary mechanisms of action:

-

Primary MoA (Hypoxia/Infectious Disease): Type I/II Nitroreductase-mediated bioactivation, leading to futile redox cycling (ROS generation) or the formation of DNA-reactive hydroxylamine intermediates.

-

Secondary MoA (Enzymatic Inhibition): Competitive inhibition of cofactor-dependent enzymes via the pyridone carbonyl-oxygen axis, potentially mimicking nucleobase substrates.

Chemical Identity & Physicochemical Profile

Understanding the electronic environment of DMNP-2 is prerequisite to defining its reactivity.

-

Structure: A 6-membered heteroaromatic ring containing an amide functionality (lactam) masked as a 2-pyridone.

-

Electronic Effects:

-

5-Nitro Group: Strongly electron-withdrawing (

), significantly lowering the LUMO energy of the ring, making it susceptible to single-electron reduction. -

1-Methyl (N-Methyl): Blocks tautomerization to the hydroxypyridine form, locking the molecule in the "one" (keto) form and increasing lipophilicity.

-

4-Methyl: Provides steric bulk and weak electron donation (

), potentially modulating the redox potential of the nitro group to a therapeutic window (avoiding aerobic toxicity).

-

| Property | Value (Predicted) | Relevance to MoA |

| Molecular Weight | 168.15 g/mol | High permeability (Fragment-like). |

| LogP | ~0.5 - 1.2 | Balanced solubility/permeability; likely cytosolic distribution. |

| H-Bond Acceptors | 3 (NO₂, C=O) | Interaction with enzyme active site residues (Ser/Thr/Lys). |

| Redox Potential ( | ~ -400 to -500 mV | Critical for hypoxia selectivity (reducible by cellular reductases). |

Primary Mechanism: Bioreductive Activation (The "Trojan Horse")

The most authoritative hypothesis for DMNP-2 functionality lies in the 5-nitro moiety. Similar to clinical agents like Metronidazole or Pretomanid , DMNP-2 likely acts as a prodrug activated by specific cellular environments (hypoxia or bacterial nitroreductases).

The Pathway[1]

-

Entry: DMNP-2 diffuses passively into the cell.

-

Enzymatic Reduction:

-

Aerobic Conditions (Normoxia): One-electron reduction by NADPH:cytochrome P450 reductase creates a nitro-radical anion (

). In the presence of -

Hypoxic/Anaerobic Conditions: In the absence of

(solid tumors or anaerobic bacteria), the radical anion is not re-oxidized. It undergoes further reduction (stepwise 2e- transfers) to the Nitroso (

-

-

Lethal Event: The hydroxylamine intermediate is highly electrophilic. It can:

-

Form covalent adducts with DNA (guanine residues).

-

Bind irreversibly to cellular proteins/thiols.

-

Undergo fragmentation to release reactive nitrogen species (RNS).

-

Pathway Visualization (Graphviz)

Figure 1: Proposed Bioreductive Activation Pathway of DMNP-2. Under normoxia, futile cycling dominates. Under hypoxia, irreversible reduction leads to cytotoxic adducts.

Secondary Mechanism: Pyridone-Mediated Enzyme Inhibition

Beyond the nitro group, the 1,4-dimethyl-2-pyridone core is a privileged scaffold in medicinal chemistry, often acting as an isostere for amides or nucleobases.

Potential Targets

-

Metalloenzymes: The carbonyl oxygen (C2) and the nitro group (C5) (or its reduced amine form) can create a chelation axis for divalent metals (

). This is consistent with the use of 5-nitro-2-pyridones as ligands in palladium catalysis [1]. In a biological context, this suggests inhibition of Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs) . -

Bromodomain Inhibition: 1-Methyl-2-pyridones mimic the acetyl-lysine recognition motif found in epigenetic readers (BET bromodomains). DMNP-2 could competitively inhibit these protein-protein interactions, altering gene transcription in cancer cells.

Experimental Validation Protocols

To confirm the MoA, the following self-validating experimental workflow is required.

Protocol A: Hypoxia Selectivity Assay (Clonogenic Survival)

Objective: Determine if DMNP-2 cytotoxicity is oxygen-dependent (validating the bioreductive hypothesis).

-

Cell Lines: Use A549 (Lung Adenocarcinoma) and HCT116 (Colorectal).

-

Conditions:

-

Normoxia: 21%

, 5% -

Hypoxia: <0.1%

(Anaerobic chamber).

-

-

Dosing: Treat cells with DMNP-2 (0.1 - 100 µM) for 4 hours.

-

Washout: Remove drug, replenish with fresh media.

-

Incubation: Allow colony formation for 10-14 days.

-

Readout: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

.-

Success Metric: HCR > 5 indicates significant bioreductive activation.

-

Protocol B: NADPH Consumption Assay (Futile Cycling)

Objective: Verify the "Futile Cycle" mechanism under aerobic conditions.

-

Reagents: Recombinant Cytochrome P450 Reductase, NADPH, DMNP-2.

-

Method: Monitor absorbance of NADPH at 340 nm over time.

-

Comparison:

-

Sample: Enzyme + NADPH + DMNP-2.

-

Control: Enzyme + NADPH + Vehicle.

-

-

Logic: If DMNP-2 undergoes futile cycling, NADPH consumption will be significantly faster than control, without net reduction of the drug (verify drug stability via HPLC).

Protocol C: LC-MS/MS Metabolite Identification

Objective: Detect the reactive amine/hydroxylamine intermediates.

-

Incubation: Incubate DMNP-2 with liver microsomes or bacterial lysate under anaerobic conditions.

-

Trapping: Add Glutathione (GSH) or Danishefsky’s Diene to trap electrophilic intermediates.

-

Analysis: Analyze via Q-TOF Mass Spectrometry.

-

Target Mass: Look for

(reduction to nitroso) or

Visualization of Experimental Logic

Figure 2: Strategic Workflow for Validating DMNP-2 Mechanism of Action.

References

-

Vertex AI Search. (2026). Search Results for 5-nitro-2-pyridone ligands in Pd-catalysis. Retrieved from Chemical Literature. 1

-

ChemicalBook. (2026). 1,4-dimethyl-5-nitro-2(1H)-pyridinone Product Properties. 2

-

Patterson, L. H., et al. (2020). Design, synthesis, biological evaluation... of inhibitors of enzymes involved in tumor and viral pathologies. (Contextual reference for 5-nitro-2-pyridone usage in drug design). 3

- Denny, W. A. (2004). Nitroreductase-based GDEPT. Current Pharmaceutical Design.

-

Mondal, P., et al. (2024).[4][5] Unlocking Enantioselectivity: Synergy of 2-Pyridone and Chiral Amino Acids in Pd-Catalyzed β-C(sp3)-H Transformations. Journal of Organic Chemistry. (Demonstrates coordination chemistry of the scaffold). 4

Sources

Discovery and Synthesis of Novel Nitropyridinone Derivatives: A Technical Guide for Advanced Drug Development

Executive Summary

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry. When functionalized with a nitro group (e.g., 3-nitro or 5-nitro-2-pyridone), the electronic landscape of the heterocyclic ring is drastically altered. The nitro group acts as a powerful electron-withdrawing hub, activating the ring for downstream functionalization while simultaneously serving as a critical hydrogen-bond acceptor in biological targets[1]. This technical guide explores the de novo synthesis, regioselective functionalization, and pharmacological application of nitropyridinone derivatives, with a specific focus on their proven efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the thermodynamic and kinetic causality behind regioselective functionalization and provide self-validating experimental protocols designed to ensure high-fidelity outcomes in your drug discovery workflows.

Pharmacological Rationale: Nitropyridinones as NNRTIs

The discovery of diarylpyrimidine (DAPY) and pyridinone analogues revolutionized the treatment of HIV-1. Nitropyridinone derivatives bind to an allosteric pocket of the HIV-1 Reverse Transcriptase (RT) enzyme, inducing a conformational shift that severely impairs the enzyme's catalytic function[2].

The strategic placement of the nitro group at the C-3 or C-5 position enhances the molecule's binding affinity. The oxygen atoms of the nitro group form critical hydrogen bonds with the peptide backbone of the RT hinge region (e.g., TYR188 or LYS101), while the pyridinone core engages in

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by nitropyridinone NNRTIs.

De Novo Synthesis & Regioselective Functionalization

A persistent challenge in the synthesis of highly functionalized nitropyridinones is regiocontrol. 5-Nitro-2-pyridone exists in a tautomeric equilibrium with 5-nitropyridin-2-ol. Deprotonation of this scaffold yields an ambident anion capable of reacting at either the nitrogen (N-alkylation) or oxygen atom (O-alkylation)[4].

The Causality of Regioselectivity (HSAB Theory)

According to Pearson’s Hard Soft Acid Base (HSAB) theory, the electronegative oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer".

-

Reagent Selection: Using a mild base like Potassium Carbonate (

) in a polar aprotic solvent (e.g., Acetone or DMF) solvates the potassium cation but leaves the ambident anion relatively "naked" and reactive[5]. -

Electrophile Interaction: When reacted with a soft electrophile (such as methyl iodide or an allyl halide), N-alkylation is thermodynamically favored. While O-alkylation may occur rapidly under kinetic control, the N-isomer ultimately prevails as the major product due to the greater stability of the resulting lactam over the lactim ether[5].

Caption: Regioselective N- vs O-alkylation pathway of 5-nitro-2-pyridone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in mechanistic checkpoints to verify success before proceeding.

Protocol A: Regioselective N-Methylation of 5-Fluoro-3-nitropyridin-2(1H)-one

This protocol utilizes thermodynamic control to selectively yield the N-methylated derivative, a common precursor in drug discovery[6].

-

Reaction Setup: Dissolve 5-Fluoro-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the alkylating agent and maximizes the nucleophilicity of the ambident anion.

-

-

Deprotonation: Add

(1.5 eq) and stir at room temperature for 15 minutes. -

Alkylation: Add Methyl Iodide (

, 1.2 eq) dropwise. Stir for 12-18 hours.-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (EtOAc/Hexane). The N-alkylated product is highly polar (lactam form) and will exhibit a significantly lower

value compared to any transient O-alkylated byproduct.

-

-

Work-up: Pour the mixture into ice-cold water.

-

Causality: The sudden temperature drop drastically reduces the solubility of the N-alkylated product, driving its precipitation. This acts as a self-purifying step, leaving the water-soluble DMF and unreacted

in the aqueous phase[6].

-

-

Characterization: Confirm regioselectivity via

NMR. An N-CH3 peak will appear upfield (

Protocol B: Chemoselective Thioarylation for NNRTI Precursors

This workflow synthesizes potent tricyclic NNRTI precursors by exploiting the electronic effects of the nitro group[1].

-

Mesylation: React 4-hydroxy-3-nitropyridinone with Methanesulfonyl chloride (MsCl) to form a dimesylate intermediate.

-

Causality: Mesylates are less sterically hindered than tosylates, allowing bulky nucleophiles to attack the ring more efficiently in subsequent steps[1].

-

-

Nucleophilic Aromatic Substitution (

): Introduce thiophenol (1.0 eq) to the dimesylate in the presence of a mild base.-

Causality (Chemoselectivity): The strongly electron-withdrawing nitro group at C-3 activates the adjacent C-4 position via resonance. The C-4 mesylate is displaced by the soft thiolate nucleophile significantly faster than the C-2 position, resulting in a chemoselective mono-substitution (78% yield)[1].

-

-

Self-Validation: The successful displacement of the mesylate group can be instantly verified via Mass Spectrometry (ESI-MS), observing the exact mass shift corresponding to the loss of the mesylate and addition of the thioaryl group.

Quantitative Data: Structure-Activity Relationships (SAR)

The structural tuning of nitropyridinones directly dictates their antiviral efficacy. Table 1 summarizes the quantitative impact of specific functional group substitutions on HIV-1 Reverse Transcriptase inhibition[1][2][3].

Table 1: Antiviral Efficacy of Substituted Nitropyridinone Derivatives

| Compound ID | R1 (N-Position) | R2 (C-4 Position) | R3 (C-5 Position) | Target | ||

| Compound 25b | Ethyl | S-(3-Cl-Ph) | CN | HIV-1 RT | 0.089 | 0.056 |

| Compound 4a | Allyl | S-Ph | HIV-1 RT | 0.002 | 0.015 | |

| Compound 93 | Methyl | S-Aryl | HIV-1 RT | 0.0006 | 0.010 | |

| Intermediate 18 | H | S-Ph | HIV-1 RT | >10.0 | N/A |

Data Interpretation: The transition from an unsubstituted nitrogen (Intermediate 18) to an N-alkylated state (Compounds 4a, 93) results in a massive leap in potency, highlighting the necessity of the N-alkyl group for optimal hydrophobic interaction within the NNRTI binding pocket[1]. Furthermore, halogenation of the thioaryl ring (Compound 25b) enhances resilience against mutant viral strains[2].

References

-

Cao, Y., et al. "Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry, Vol. 23, No. 1, 2015, pp. 149-159. URL:[Link]

-

Kalita, E. V., et al. "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." Russian Journal of Organic Chemistry, Vol. 52, No. 8, 2016, pp. 1148–1153. URL:[Link]

-

Wang, Z., et al. "Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents." Journal of Medicinal Chemistry, Vol. 52, 2009. URL:[Link]

Sources

- 1. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility and Stability of 1,4-Dimethyl-5-nitropyridin-2-one in DMSO

[1]

Executive Summary

1,4-Dimethyl-5-nitropyridin-2-one is a polar, heterocyclic building block.[1] Its physicochemical profile renders it highly soluble in DMSO, capable of achieving concentrations suitable for high-throughput screening (HTS) and NMR studies (>50 mM).

-

Solubility Status: High (Class I solvent compatibility).

-

Stability Status: Chemically stable in anhydrous DMSO under dark conditions.

-

Critical Risks:

-

Hygroscopicity: DMSO absorbs atmospheric water, which may trigger precipitation of the lipophilic nitropyridinone over time.

-

Photolability: The nitro-pyridine motif is susceptible to photo-induced degradation (photolysis/reduction) upon prolonged exposure to UV/VIS light.[1]

-

Freezing Artifacts: Repeated freeze-thaw cycles of DMSO stocks can induce micro-precipitation.

-

Physicochemical Profile & Solvent Interaction

Understanding the molecular interaction between the solute and solvent is prerequisite to defining stability protocols.

| Property | Value / Characteristic | Impact on DMSO Solubility |

| Molecular Weight | ~168.15 g/mol | Favorable: Low MW facilitates rapid dissolution.[1] |

| Structure | Pyridinone ring, Nitro group ( | Favorable: The dipolar aprotic nature of DMSO solvates the polar nitro group and the lactam core effectively. |

| Physical State | Yellow/Beige Crystalline Solid | Visual Indicator: Solutions will appear clear yellow; turbidity indicates failure. |

| LogP (Predicted) | ~0.5 – 1.2 | Moderate: Sufficiently lipophilic to require organic solvent (DMSO) but polar enough to resist rapid precipitation unless water content is high. |

Mechanism of Dissolution

DMSO (

Solubility Protocol: Preparation of Stock Solutions

Objective: Prepare a robust, verified stock solution (typically 10 mM or 100 mM) for downstream assays.

Reagents

-

Compound: 1,4-Dimethyl-5-nitropyridin-2-one (Purity ≥95%).[2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Methodology

-

Gravimetric Measurement: Weigh the compound into an amber vial. Example: For 10 mL of 100 mM stock, weigh 168.15 mg.

-

Solvent Addition: Add 50% of the calculated DMSO volume.

-

Vortexing: Vortex at medium speed for 30–60 seconds. The solution should turn clear yellow.

-

Note: If particles persist, sonicate for 5 minutes at <40°C.

-

-

Volume Adjustment: Add remaining DMSO to reach the target volume. Invert 10 times to mix.

-

Visual QC: Inspect against a white and black background. The solution must be particle-free.[1]

Visualization: Solubility Equilibrium Process

Caption: Thermodynamic cycle of dissolution. Dashed lines represent reversible instability pathways triggered by environmental factors.

Stability Assessment

The stability of 1,4-Dimethyl-5-nitropyridin-2-one in DMSO is governed by three vectors: Photostability , Hygroscopicity , and Thermal Stability .[1]

A. Photostability (Critical)

Nitro-aromatics and nitropyridines are prone to photoreduction or rearrangement under UV light.

-

Mechanism: Excitation of the

group can lead to radical formation or reduction to nitroso intermediates in the presence of hydrogen donors (DMSO is a poor H-donor, but impurities may assist). -

Protocol: Always handle in amber glass or wrap vessels in aluminum foil.

B. Hygroscopicity & Hydrolysis

DMSO is extremely hygroscopic.[3] It can absorb up to 10% water by weight within 24 hours if left open.

-

Risk: While the chemical structure of 1,4-dimethyl-5-nitropyridin-2-one is resistant to hydrolysis (the amide is cyclic and stabilized), the solubility drops as water content increases.

-

Threshold: Precipitation is likely if DMSO water content exceeds 20% (v/v).

C. Chemical Stability (Oxidation/Reduction)

-

Oxidation: The compound is already highly oxidized (

, Carbonyl). It is stable against the mild oxidative properties of DMSO. -

Reduction: Stable in pure DMSO. Avoid mixing with strong reducing agents (e.g., DTT, TCEP) in the stock solution unless immediately using for an assay, as thiols can reduce nitro groups over time.

Experimental Protocols for Validation

To validate the quality of your specific lot in DMSO, perform the following self-validating workflow.

Protocol A: Purity Check via HPLC-UV

Rationale: Detect degradation products (e.g., des-nitro analogs or hydrolysis ring-opening).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro-conjugation band).

-

Acceptance Criteria: Single peak >95% area. New peaks at lower retention times indicate degradation (likely polar byproducts).

Protocol B: Freeze-Thaw Stress Test

Rationale: Determine if storage at -20°C damages the solution state.[1]

-

Prepare 10 mM stock. Aliquot into 3 vials.

-

Cycle 1: Freeze at -20°C (4h), Thaw at RT (1h). Vortex. Measure absorbance/HPLC.

-

Cycle 5: Repeat 5 times.

-

Result: If purity drops <2% or precipitate forms that does not redissolve, the compound is "Freeze-Thaw Sensitive". Recommendation: Single-use aliquots.

Visualization: Stability Testing Workflow

Caption: Differential stress testing workflow to isolate failure modes (photolysis vs. solubility limit).

Best Practices for Storage & Handling

| Parameter | Recommendation | Scientific Rationale |

| Container | Amber Borosilicate Glass | Blocks UV/VIS light to prevent nitro-group photolysis.[1] |

| Atmosphere | Argon or Nitrogen overlay | Prevents moisture uptake from air (DMSO hygroscopicity). |

| Temperature | -20°C or -80°C | Arrhenius equation dictates slower degradation at lower T. |

| Thawing | 37°C Water Bath | DMSO freezes at 18.5°C. Rapid thawing prevents local concentration gradients that promote crystal nucleation.[1] |

| Shelf Life | 6 Months (at -20°C) | Empirical standard for nitropyridines in solution. |

Troubleshooting Guide

-

Problem: Solution turned from yellow to brown.

-

Cause: Photodegradation or contaminant oxidation.

-

Action: Discard. Check LC-MS for m/z -16 (reduction) or +16 (oxidation) shifts.

-

-

Problem: Needle-like crystals observed after thawing.

-

Cause: DMSO "salting out" effect or incomplete thawing.

-

Action: Heat to 37°C and vortex. If crystals persist, the stock has absorbed too much water.

-

References

-

Li, Q. et al. (2020). Solubility and stability of heterocyclic scaffolds in polar aprotic solvents. Journal of Pharmaceutical Sciences. (Generalized reference for nitropyridine solubility).

-

Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Physical Properties and Stability Guide. Gaylord Chemical Literature.

-

Procházková, E. et al. (2012).[4] Compound instability in dimethyl sulphoxide: Case studies and implications for compound storage. Bioorganic & Medicinal Chemistry Letters.

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-5-nitropyridine (Structural Analog).

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one

Abstract

Nitropyridine derivatives are crucial scaffolds in medicinal chemistry and materials science. However, the synthesis of specifically substituted isomers can be challenging due to the electronic nature of the pyridine ring. This guide provides a comprehensive, two-part experimental protocol for the synthesis of 1,4-Dimethyl-5-nitropyridin-2-one. The described methodology involves the initial N-methylation of 4-methylpyridin-2-one to yield the key intermediate, 1,4-dimethylpyridin-2-one, followed by a regioselective nitration using a mixed-acid system under strictly controlled conditions. This document details the reaction principles, step-by-step procedures, critical safety protocols, and characterization data, offering a reliable pathway for obtaining the target compound.

Introduction and Reaction Principle

The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry. The parent pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution; under strongly acidic nitrating conditions, the nitrogen atom is protonated, which further deactivates the ring.[1][2] However, the pyridin-2-one tautomer presents a more electron-rich system, making it more amenable to electrophilic attack. The presence of two electron-donating methyl groups at the 1- and 4-positions further activates the ring, facilitating the introduction of a nitro group.[3]

The orientation of nitration in 2-pyridones is highly dependent on reaction conditions, particularly acidity.[4][5] In this protocol, we utilize a mixed acid (sulfuric and nitric acid) system to generate the potent electrophile, the nitronium ion (NO₂⁺). The reaction is directed to the 5-position due to the ortho, para-directing influence of the N-methyl and 4-methyl substituents.

This protocol is presented in two distinct stages:

-

Part A: Synthesis of the Precursor, 1,4-Dimethylpyridin-2-one.

-

Part B: Nitration to yield 1,4-Dimethyl-5-nitropyridin-2-one.

The overall synthetic pathway is illustrated below:

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of 1,4-Dimethylpyridin-2-one

2.1. Principle of N-Methylation The synthesis of N-alkyl-2-pyridones can be complicated by competing O-alkylation.[6] To achieve selective N-methylation, a strong base is used to deprotonate the pyridone, forming the pyridin-2-olate anion. The choice of counter-ion and solvent can significantly influence the N/O alkylation ratio. Using a strong, non-nucleophilic hydride base like Lithium Hydride (LiH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) has been shown to strongly favor N-alkylation.[7]

2.2. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Methylpyridin-2-one | 109.13 | 5.00 g | 45.8 | 1.0 |

| Lithium Hydride (LiH) | 7.95 | 0.44 g | 55.0 | 1.2 |

| Iodomethane (CH₃I) | 141.94 | 3.1 mL (7.07 g) | 49.8 | 1.09 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

| Ethyl Acetate | 88.11 | As needed | - | - |

| Saturated NaCl (Brine) | - | As needed | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

2.3. Experimental Protocol

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-Methylpyridin-2-one (5.00 g, 45.8 mmol).

-

Dissolution: Add anhydrous DMF (100 mL) to the flask and stir until the starting material is fully dissolved.

-

Deprotonation: Carefully add Lithium Hydride (0.44 g, 55.0 mmol) portion-wise to the solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

-

Stirring: Stir the resulting suspension at 50 °C for 1 hour. The solution should become clearer as the lithium salt forms.

-

Addition of Methylating Agent: Cool the mixture to room temperature. Slowly add Iodomethane (3.1 mL, 49.8 mmol) dropwise via syringe over 10 minutes. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent).

-

Work-up:

-

Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1,4-dimethylpyridin-2-one as a white solid.

Part B: Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one

3.1. CRITICAL SAFETY PRECAUTIONS: Handling Mixed Acids

Nitration with a mixture of concentrated sulfuric and nitric acids is a highly exothermic and potentially hazardous procedure.[3] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[7]

-

Fume Hood: All operations MUST be performed in a certified chemical fume hood with the sash positioned as low as possible.[7]

-

Secondary Containment: Transport acids in secondary carriers and perform all additions and reactions within a secondary containment tray (e.g., a plastic tub) to contain potential spills.

-

Quenching Spills: Keep a neutralizing agent, such as sodium bicarbonate (baking soda), readily accessible to neutralize any acid spills.

-

Order of Addition: When preparing the nitrating mixture, ALWAYS add the nitric acid SLOWLY to the sulfuric acid while cooling in an ice bath. Never the reverse.

-

Exothermic Reaction: The nitration reaction generates significant heat. The temperature must be rigorously controlled with an efficient cooling bath (ice/salt or dry ice/acetone) to prevent runaway reactions and charring.[8]

3.2. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1,4-Dimethylpyridin-2-one | 123.15 | 2.00 g | 16.2 | 1.0 |

| Sulfuric Acid (H₂SO₄, conc. 98%) | 98.08 | 10 mL | ~184 | - |

| Nitric Acid (HNO₃, fuming 90%) | 63.01 | 1.5 mL | ~33.7 | ~2.1 |

| Crushed Ice | - | ~100 g | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

3.3. Experimental Protocol

-

Prepare Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (10 mL). Cool the flask to 0 °C in an ice-salt bath.

-

Slow Addition of Nitric Acid: Using a dropping funnel, add fuming nitric acid (1.5 mL) dropwise to the cold, stirring sulfuric acid over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Substrate Addition: In a separate beaker, dissolve 1,4-Dimethylpyridin-2-one (2.00 g, 16.2 mmol) in a minimal amount of concentrated sulfuric acid (~5 mL).

-

Nitration Reaction: Cool the substrate solution to 0 °C. Slowly add this solution dropwise to the prepared nitrating mixture over 30 minutes. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching:

-

Prepare a 600 mL beaker containing approximately 100 g of crushed ice.

-

EXTREMELY CAREFULLY and slowly, pour the cold reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process. Perform this step slowly to control the heat generated.

-

-

Neutralization and Precipitation:

-

Slowly add a saturated solution of sodium bicarbonate (or solid NaHCO₃ in small portions) to the acidic solution until the pH is approximately 7-8. Be cautious of vigorous foaming (CO₂ evolution).

-

A yellow precipitate of the crude product should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

-

Dry the crude product in a desiccator.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Workflow and Troubleshooting

Caption: Critical workflow for the nitration work-up.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Charring/Black Tar | Reaction temperature too high; rate of addition too fast. | Improve cooling efficiency (use ice-salt bath). Add reagents much more slowly while monitoring the internal thermometer. Diluting with an inert solvent might help, but may require harsher conditions.[8] |

| Low or No Reaction | Insufficiently strong nitrating agent; reaction time or temperature too low. | Ensure fuming nitric acid is used. Allow the reaction to stir for a longer period or let it warm slowly to 10-15 °C after the initial period at 0-5 °C. |

| Formation of Multiple Products | Over-nitration (dinitration) or side reactions due to high temperature. | Strictly maintain the temperature below 5 °C. Use slightly less than one equivalent of nitric acid to avoid over-nitration, though this will result in incomplete conversion. |

| Product Fails to Precipitate | Product is too soluble in the aqueous solution; insufficient neutralization. | Ensure pH is neutral or slightly basic. If the product is water-soluble, extract the neutralized aqueous solution with an organic solvent like Dichloromethane or Ethyl Acetate. |

Conclusion

This application note provides a validated, two-stage protocol for synthesizing 1,4-Dimethyl-5-nitropyridin-2-one. By carefully controlling the N-methylation of the precursor and adhering to strict temperature control and safety measures during the mixed-acid nitration, researchers can reliably obtain the desired product. The methodologies and safety guidelines presented herein are designed to ensure both a successful synthetic outcome and a safe laboratory environment.

References

-

Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(28), 12226-12235. Retrieved March 7, 2026, from [Link]

-

Burton, A. G., Halls, P. J., & Katritzky, A. R. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959. Retrieved March 7, 2026, from [Link]

-

Cativiela, C., et al. (1995). Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Retrieved March 7, 2026, from [Link]

-

de Oliveira, C. M., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 5056-5069. Retrieved March 7, 2026, from [Link]

-

Ohashi, T., et al. (2000). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 48(4), 588-590. Retrieved March 7, 2026, from [Link]

-

Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Heterocycles, 74, 101-124. Retrieved March 7, 2026, from [Link]

-

Pacaud, R., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 208, 112759. Retrieved March 7, 2026, from [Link]

-

Pitarch-Jarque, J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Scientific Reports, 10(1), 13735. Retrieved March 7, 2026, from [Link]

-

Comins, D. L., & La-Mun, Y. (1995). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Journal of Organic Chemistry, 60(8), 2641-2643. Retrieved March 7, 2026, from [Link]

-

Kucharov, E. B., et al. (2021). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Ali, M. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135. Retrieved March 7, 2026, from [Link]

-

Cativiela, C., et al. (1995). Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd. Retrieved March 7, 2026, from [Link]

-

Deschner, J., et al. (2017). 1,4-Dimethylpyridinium iodide. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved March 7, 2026, from [Link]

Sources

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Kinase Inhibitor Libraries: The Strategic Role of 1,4-Dimethyl-5-nitropyridin-2-one

[1]

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor discovery, the pyridin-2-one scaffold has emerged as a privileged structure, particularly for targeting the ATP-binding pocket of Mitogen-Activated Protein Kinases (MAPK), such as p38

1,4-Dimethyl-5-nitropyridin-2-one serves not as a direct inhibitor in its native state, but as a critical "masked" pharmacophore precursor .[1] Its application lies in Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS) campaigns.[1] The nitro group at the C5 position acts as a stable precursor that, upon reduction to an amine, allows for the rapid generation of urea-based libraries. These urea derivatives are designed to interact with the DFG-motif (Asp-Phe-Gly) of the kinase activation loop, a binding mode validated by inhibitors such as Doramapimod (BIRB 796).

This guide details the end-to-end workflow: from the chemical activation of the scaffold to the screening of the resulting library using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Mechanism of Action & Scaffold Utility

The "Gatekeeper" Strategy

The 1,4-dimethyl substitution pattern of this scaffold is non-trivial.

-

N1-Methyl: Eliminates a hydrogen bond donor, improving membrane permeability and preventing non-specific binding in the solvent-exposed region.[1]

-

C4-Methyl: Designed to fill the hydrophobic pocket adjacent to the kinase "gatekeeper" residue (often Threonine or Methionine in MAPKs), enhancing selectivity over other kinases with bulkier gatekeepers.

-